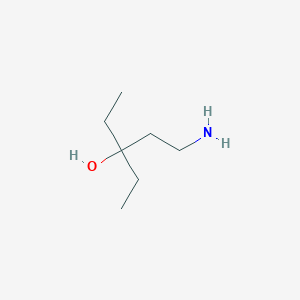

1-Amino-3-ethylpentan-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

1-amino-3-ethylpentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-3-7(9,4-2)5-6-8/h9H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKWLMYBLBBXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369248-66-7 | |

| Record name | 1-amino-3-ethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Amino 3 Ethylpentan 3 Ol and Analogues

Established and Emerging Synthetic Routes

The creation of amino alcohols like 1-amino-3-ethylpentan-3-ol can be achieved through several synthetic routes, each with its own set of advantages and challenges. These methods are broadly categorized into traditional organic synthesis, stereoselective techniques, and the use of novel catalyst systems.

Traditional Organic Synthesis Approaches

Traditional methods for synthesizing amino alcohols often involve multi-step processes that may require protection and deprotection of functional groups. nih.gov One common strategy is the reduction of a corresponding amino ketone or the amination of a diol. For instance, a tertiary amino alcohol can be produced by reacting a diol or dialdehyde (B1249045) with a primary amine. google.com Another approach involves the nucleophilic addition of an amine to an epoxide, followed by ring-opening. organic-chemistry.orgyoutube.com The synthesis of the parent tertiary alcohol, 3-ethylpentan-3-ol, can be accomplished through a Grignard reaction between ethylmagnesium bromide and diethyl carbonate. prepchem.com Subsequent functional group transformations could then introduce the amino group.

Challenges in traditional synthesis include controlling stereochemistry and achieving high yields, often necessitating tedious purification steps. nih.gov

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The development of stereoselective and asymmetric methods is crucial for producing enantiomerically pure amino alcohols, which are often required for pharmaceutical applications. frontiersin.orgdiva-portal.org These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to specific enantiomers.

One powerful strategy is the asymmetric aminohydroxylation of alkenes, which introduces both the amino and hydroxyl groups in a stereocontrolled manner. diva-portal.org Another approach involves the diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes, which can produce both syn- and anti-1,3-amino alcohol derivatives with high diastereomeric ratios. nih.gov

Dynamic kinetic resolution, combined with asymmetric transfer hydrogenation, has also been employed to synthesize β-hydroxy-α-amino esters, which are precursors to amino alcohols. organic-chemistry.org Furthermore, electrocatalytic methods using serine-derived chiral carboxylic acids have emerged as a streamlined approach for the stereoselective synthesis of diverse amino alcohols. nih.gov These advanced techniques offer greater control over the stereochemical outcome, which is essential for creating specific, biologically active molecules. diva-portal.orgnih.govrsc.org

Novel Catalyst Systems for this compound Production

Recent advancements in catalysis have led to more efficient and selective methods for amino alcohol synthesis. For the production of tertiary amino alcohols, catalyst systems composed of copper-nickel, copper-chromium, or other transition metals have been developed. google.com These catalysts facilitate the reaction of diols or dialdehydes with primary amines at elevated temperatures and pressures. google.com

Iridium-catalyzed amination reactions operating through a "borrowing hydrogen" pathway have shown high efficiency and enantioselectivity for producing β-amino α-tertiary alcohols from racemic α-tertiary 1,2-diols. acs.orgnih.govacs.org This method involves a dynamic kinetic resolution, providing access to vicinal amino alcohols in high yields. acs.orgnih.gov Additionally, dual catalytic systems, such as a combination of chromium and a photoredox catalyst, enable the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. organic-chemistry.org

Biosynthetic Pathways and Enzymatic Transformations

Nature offers sophisticated machinery for the synthesis of complex molecules, including amino alcohols. Biocatalysis, the use of enzymes to perform chemical transformations, provides a green and highly selective alternative to traditional chemical synthesis. nih.gov

Polyketide Synthase (PKS) Platforms for Amino Alcohol Generation

Polyketide synthases (PKSs) are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors. nih.govwikipedia.org Engineered PKS platforms have been developed for the production of various chemicals, including diols and amino alcohols. biorxiv.orgbiorxiv.org

These platforms can be designed to incorporate different starter and extender units, allowing for the synthesis of a diverse range of products. biorxiv.orgbiorxiv.orgnih.gov For example, by replacing a malonyl-CoA-specific acyltransferase with one that is specific for ethylmalonyl-CoA, branched-chain diols and amino alcohols can be produced. biorxiv.org The final step in generating an amino alcohol via a PKS platform often involves a transaminase, which converts a keto group into an amino group. biorxiv.orgbiorxiv.org This modular approach holds significant promise for the sustainable production of compounds like this compound.

Characterization of Enzymes Involved in this compound Formation

Specific enzymes play a crucial role in the biosynthesis and enzymatic synthesis of amino alcohols. Transaminases, also known as amine transaminases (ATAs), are key enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. google.com Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral amino alcohols. frontiersin.orgfrontiersin.org

Dioxygenases can be used to introduce hydroxyl groups into a molecule with high regio- and diastereoselectivity. nih.gov In a multi-enzyme cascade, a dioxygenase can hydroxylate a precursor, followed by a decarboxylase to remove a carboxylic acid group, ultimately yielding an amino alcohol. nih.gov The enzymatic decarboxylative aldol (B89426) addition is another powerful method for assembling noncanonical amino acids containing tertiary alcohols from simple starting materials. nih.gov The selective C-H oxygenation of amine derivatives by enzymes like unspecific peroxygenases (UPOs) can also lead to the formation of tertiary alcohols. rsc.org

Table of Research Findings on Amino Alcohol Synthesis

Chemical Reactivity and Derivatization Studies of 1 Amino 3 Ethylpentan 3 Ol

Reaction Mechanisms and Kinetics

The reactivity of 1-Amino-3-ethylpentan-3-ol is governed by the interplay of its two primary functional groups. The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic and basic properties, while the hydroxyl group can participate in oxidation, substitution, and hydrogen bonding.

Oxidation Pathways of the Alcohol Moiety

The alcohol moiety in this compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under conditions that would typically oxidize primary or secondary alcohols, as they lack a hydrogen atom on the carbinol carbon.

However, under forcing conditions with strong oxidizing agents, such as chromic acid, tertiary alcohols can undergo reaction. The oxidation of the closely related analogue, 3-ethyl-3-pentanol, with chromic acid proceeds not by direct oxidation of the alcohol but through an initial dehydration to form an alkene (3-ethyl-2-pentene). wikipedia.org This olefin is then subsequently oxidized, for example, to an epoxide at the double bond. wikipedia.org This suggests a likely oxidation pathway for this compound under similar harsh conditions would involve initial elimination of water.

Modern synthetic methods have focused on achieving chemoselective oxidation of the alcohol group in amino alcohols without affecting the amine. nih.gov Research has shown that unprotected amino alcohols can be selectively oxidized to the corresponding amino carbonyl compounds using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system under aerobic conditions. nih.gov Another approach involves the use of gold-based catalysts for the liquid-phase oxidation of amino alcohols. mdpi.com Studies comparing the oxidation of amino alcohols like serinol to their polyol counterparts (glycerol) have shown that the presence of the amino group can influence catalytic activity and durability. mdpi.com For mild oxidation, manganese(IV) oxide (MnO₂) has been effectively used to convert β-amino alcohols into the corresponding α-amino aldehydes without over-oxidation. thieme-connect.com

Table 1: Summary of Potential Oxidation Reactions and Reagents

| Reagent/Catalyst System | Reaction Type | Potential Products |

|---|---|---|

| Chromic Acid (H₂CrO₄) | Dehydration followed by oxidation | Alkenes, Epoxides wikipedia.org |

| AZADO/Copper | Chemoselective aerobic oxidation | Amino ketones nih.gov |

| Gold (Au)-based catalysts | Selective oxidation | Amino acids (with further oxidation) mdpi.com |

Reduction Reactions of Related Functional Groups

The functional groups within this compound (a primary amine and a tertiary alcohol) are already in a reduced state and are not typically susceptible to further reduction. However, reduction reactions are highly relevant in the synthesis of this compound and its analogues from precursors containing more oxidized functional groups.

The synthesis of chiral amino alcohols, for instance, is commonly achieved through the reduction of the corresponding α-amino acids or their ester derivatives. stackexchange.comjocpr.com Strong reducing agents are generally required for this transformation.

Lithium aluminium hydride (LiAlH₄) is a powerful and commonly used reagent capable of directly reducing the carboxylic acid group of an amino acid to an alcohol. stackexchange.comjocpr.com

Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids directly. stackexchange.com However, its reactivity can be enhanced. The NaBH₄/I₂ system, for example, is effective in reducing amino acids to amino alcohols. jocpr.com Another strategy involves converting the carboxylic acid to a more reactive intermediate, such as a mixed anhydride (B1165640) with ethyl chloroformate, which can then be reduced by NaBH₄. core.ac.uk

A "single vessel" process has been developed where an amino acid is first esterified and then, without isolation of the ester, reduced with an alkali or alkaline earth borohydride to yield the amino alcohol. google.com

Table 2: Common Reducing Agents for the Synthesis of Amino Alcohols

| Reducing Agent | Precursor Functional Group | Product Functional Group |

|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Carboxylic Acid, Ester, Ketone | Alcohol stackexchange.comjocpr.com |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | Carboxylic Acid | Alcohol jocpr.com |

| Sodium Borohydride (NaBH₄) | Mixed Anhydride, Ketone, Aldehyde | Alcohol core.ac.uk |

Nucleophilic and Electrophilic Reactions of the Amino Group

The primary amino group in this compound is a key center of reactivity, primarily acting as a nucleophile due to the lone pair of electrons on the nitrogen atom. byjus.com

Nucleophilic Reactions:

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides under basic conditions to form stable amide derivatives. libretexts.org This reaction is often used as a method to "protect" the amino group during reactions at other parts of the molecule. byjus.com

Reaction with Aldehydes and Ketones: The amine can condense with aldehydes or ketones to form an imine (or Schiff base). libretexts.org

Alkylation: The amino group can undergo nucleophilic substitution with alkyl halides, although this can lead to mixtures of mono-, di-, and tri-alkylated products.

Intramolecular Cyclization: The amino group can act as an intramolecular nucleophile. For example, if a suitable electrophilic site is present in the molecule, the amine can attack it to form a heterocyclic ring. Derivatives of 2-amino-4-pentenoic acid (allylglycine) can be epoxidized at the double bond; subsequent removal of an N-protecting group allows the free amino group to attack the epoxide, forming 4-hydroxyproline (B1632879) derivatives. rsc.org

Electrophilic Reactions: While the amino group itself is nucleophilic, aromatic amines can undergo electrophilic substitution on the aromatic ring, where the -NH2 group acts as a powerful activating, ortho-para director. byjus.com For aliphatic amines like this compound, direct electrophilic attack on the C-N bond is not typical. However, reactions with electrophiles occur at the nitrogen atom. The reaction with nitrous acid (HNO₂), for example, converts primary amines into diazonium ions, which are often unstable and can lead to a mixture of products including alcohols via the loss of nitrogen gas (N₂). libretexts.org

Table 3: Reactivity of the Amino Group

| Reagent Type | Reaction | Product Type |

|---|---|---|

| Acid Chlorides, Anhydrides | Acylation | Amide byjus.comlibretexts.org |

| Aldehydes, Ketones | Condensation | Imine (Schiff Base) libretexts.org |

| Alkyl Halides | Alkylation | Substituted Amines |

| Nitrous Acid (HNO₂) | Diazotization | Diazonium Salt (often unstable) libretexts.org |

Synthesis of Novel Derivatives and Functionalized Analogues

The presence of both an amino and a hydroxyl group makes this compound a valuable starting material for the synthesis of more complex, functionalized molecules. alfa-chemistry.com These derivatives are of interest in fields like medicinal chemistry, where amino alcohol structures are common motifs in bioactive compounds. alfa-chemistry.comresearchgate.net

Exploration of Structure-Reactivity Relationships

The relationship between the structure of this compound and its reactivity is crucial for designing synthetic pathways. The proximity of the amino and hydroxyl groups can lead to intramolecular interactions or the need for selective protection strategies.

For instance, to perform a reaction selectively at the hydroxyl group, it is often necessary to first protect the more nucleophilic amino group. byjus.com Acylation to form an amide is a common protection strategy, as the resulting amide is significantly less nucleophilic and basic than the original amine. byjus.com Conversely, to modify the amino group without interference from the hydroxyl group, the alcohol could be protected, for example, as a silyl (B83357) ether.

The stereochemistry of the molecule can also play a significant role in its reactivity. While this compound is achiral, the introduction of a substituent at a neighboring carbon could create one or more chiral centers, leading to diastereomeric products in subsequent reactions. The formation of four distinct stereoisomers of 4-hydroxyproline derivatives from the cyclization of epoxy amino acids highlights the importance of stereocontrol in such syntheses. rsc.org

Design and Synthesis of Chemically Modified this compound Structures

The design and synthesis of novel derivatives can be approached by modifying either the amino or the hydroxyl group, or by using the entire molecule as a scaffold.

Derivatization at the Amino Group: The primary amine can be converted into a wide range of functional groups.

Amides and Sulfonamides: Reaction with various acid chlorides or sulfonyl chlorides can produce a library of amide or sulfonamide derivatives.

Ureas and Carbamates: Reaction with isocyanates or chloroformates can yield urea (B33335) or carbamate (B1207046) derivatives, respectively.

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Derivatization at the Hydroxyl Group:

Ethers and Esters: The hydroxyl group can be converted into ethers via Williamson ether synthesis or into esters by reaction with acid chlorides or anhydrides (after protection of the amino group).

Cyclic Analogues: As demonstrated with related structures, intramolecular reactions can be designed to produce heterocyclic derivatives. rsc.org For example, converting the hydroxyl group into a good leaving group could facilitate an intramolecular nucleophilic substitution by the amino group to form a substituted piperidine (B6355638) ring.

Biocatalytic Synthesis: Enzymes can be used for selective functionalization. Unspecific peroxygenases (UPOs) have been shown to be capable of selective C-H oxygenation on amine derivatives, allowing for the formation of new alcohol functionalities on the molecule at positions that are difficult to access with traditional chemical methods. rsc.org

Structural Elucidation and Conformational Analysis of 1 Amino 3 Ethylpentan 3 Ol

Advanced Spectroscopic Characterization Techniques

A definitive structural analysis of 1-Amino-3-ethylpentan-3-ol would necessitate a suite of advanced spectroscopic methods. These techniques, working in concert, would provide a detailed picture of the molecule's atomic arrangement, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra would be crucial. The ¹H NMR spectrum would be expected to reveal distinct signals for the protons of the two ethyl groups, the aminomethylene group (-CH₂NH₂), and the methylene (B1212753) group adjacent to the tertiary alcohol. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would provide information about neighboring protons.

A hypothetical ¹³C NMR spectrum would show distinct peaks for each of the seven carbon atoms in the molecule, with their chemical shifts indicating their electronic environments (e.g., carbons bonded to the nitrogen and oxygen atoms would be significantly downfield). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning proton and carbon signals and confirming the connectivity of the carbon skeleton.

Hypothetical ¹H NMR Data for this compound

| Proton Environment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl groups) | ~0.9 | Triplet | 6H |

| -CH₂- (ethyl groups) | ~1.5 | Quartet | 4H |

| -CH₂-CH₂NH₂ | ~1.7 | Triplet | 2H |

| -CH₂NH₂ | ~2.8 | Triplet | 2H |

| -NH₂ | Variable | Singlet (broad) | 2H |

| -OH | Variable | Singlet (broad) | 1H |

Hypothetical ¹³C NMR Data for this compound

| Carbon Environment | Hypothetical Chemical Shift (ppm) |

| -C H₃ (ethyl groups) | ~8 |

| -C H₂- (ethyl groups) | ~30 |

| -C H₂-CH₂NH₂ | ~35 |

| -C H₂NH₂ | ~45 |

| C -(OH)(CH₂CH₃)₂ | ~75 |

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), N-H stretches of the primary amine (two sharp bands in the same region), C-H stretches of the alkyl chains (around 2850-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone.

Expected Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch | 3500-3300 (broad) |

| Primary Amine | N-H stretch | 3500-3300 (two sharp bands) |

| Alkyl | C-H stretch | 3000-2850 |

| Primary Amine | N-H bend | 1650-1580 |

| Alcohol | C-O stretch | 1260-1000 |

| Primary Amine | C-N stretch | 1250-1020 |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) would provide the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would yield the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₇H₁₇NO). The fragmentation pattern observed in the mass spectrum would offer valuable clues about the molecule's structure. For example, the loss of an ethyl group, a water molecule, or an aminoethylene fragment would be expected fragmentation pathways.

Chiroptical Properties and Stereochemical Assignments

Since this compound is a chiral molecule (the carbon atom bonded to the hydroxyl and two ethyl groups is not a stereocenter, but the molecule lacks a plane of symmetry), it should exist as a pair of enantiomers. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, would be essential for studying its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light. An observed CD spectrum would confirm the compound's chirality. The synthesis of enantiomerically pure samples and their analysis by CD spectroscopy would allow for the assignment of the absolute configuration (R or S) of each enantiomer, often in conjunction with theoretical calculations.

Biological and Biochemical Research on 1 Amino 3 Ethylpentan 3 Ol

Interaction with Molecular Targets and Biological Pathways

There is a notable lack of specific studies detailing the interactions of 1-Amino-3-ethylpentan-3-ol with biological molecules. The structural features of the compound, possessing both an amino (-NH₂) and a hydroxyl (-OH) group, suggest the potential for interactions such as hydrogen bonding and ionic interactions with biological targets. However, specific research to confirm and characterize these interactions is not readily found.

Ligand-Receptor Binding Studies

No specific ligand-receptor binding studies for this compound have been identified in the public domain.

Enzyme Mechanism Elucidation and Modulation

While it has been suggested that this compound could serve as a ligand in enzyme studies to help elucidate enzyme mechanisms, specific examples or detailed research findings of its use in modulating enzyme activity are not available.

Influence on Cellular Signaling Mechanisms

Information regarding the influence of this compound on cellular signaling mechanisms is not present in the available research.

Role as Biochemical Probes and Tool Compounds

The potential for this compound to be used as a biochemical probe has been noted. However, specific applications or studies demonstrating its use as a tool compound for biological research are not documented in the available literature.

In Vitro Metabolic Transformation Studies (excluding human clinical data)

No in vitro metabolic transformation studies for this compound have been reported in the publicly accessible scientific literature.

Computational and Theoretical Chemistry of 1 Amino 3 Ethylpentan 3 Ol

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools to explore the conformational landscape and intermolecular interactions of 1-Amino-3-ethylpentan-3-ol. These methods allow for the visualization and analysis of the molecule's dynamic behavior over time.

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable bonds in this compound gives rise to a complex energy landscape with numerous possible conformations. Conformational analysis aims to identify the stable, low-energy structures of the molecule. This is typically achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields.

The relative energies of different conformers are influenced by a variety of factors, including:

Torsional Strain: Arising from the rotation around single bonds.

Steric Hindrance: Resulting from the spatial arrangement of the ethyl groups and the aminoalkyl chain around the central tertiary alcohol carbon.

Intramolecular Hydrogen Bonding: A key interaction where the hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of the amino group, or vice versa. The formation of such a bond can significantly stabilize certain conformations, leading to a folded or cyclic arrangement.

A theoretical conformational analysis would likely reveal a number of local energy minima corresponding to different spatial arrangements of the ethyl and aminoethyl substituents. The global minimum energy conformation would represent the most probable structure of an isolated molecule.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular H-Bond (O-H···N) |

| 1 | 0.00 | C-C-C-N: ~60, C-C-O-H: ~180 | No |

| 2 | -1.50 | C-C-C-N: ~50, C-C-O-H: ~60 | Yes |

| 3 | 0.50 | C-C-C-N: ~180, C-C-O-H: ~180 | No |

Note: This table is illustrative and based on general principles of conformational analysis for similar amino alcohols. Actual values would require specific computational studies.

Intermolecular Interactions and Hydrogen Bonding Networks

In a condensed phase (liquid or solid) or in solution, this compound molecules interact with each other and with solvent molecules. Molecular dynamics simulations can provide a detailed picture of these interactions. The primary intermolecular forces at play are:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. scbt.com This leads to the formation of extensive hydrogen bonding networks, which are expected to be the dominant intermolecular interaction governing the physical properties of the substance. mdpi.com In its pure form, molecules of this compound can form head-to-tail chains or more complex three-dimensional networks.

Simulations would allow for the calculation of radial distribution functions, which can reveal the average distances and coordination numbers between interacting functional groups (e.g., N-H···O, O-H···N, O-H···O, N-H···N). These simulations are crucial for understanding solvation dynamics and the behavior of the compound in different chemical environments. scbt.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure and properties of this compound.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations can determine a range of electronic properties that are fundamental to the molecule's reactivity. These include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group, while the LUMO may be distributed across the C-O and C-N bonds.

Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule. The electrostatic potential map would highlight the electron-rich regions (around the oxygen and nitrogen atoms) and electron-poor regions, providing insights into where the molecule is most likely to engage in electrostatic interactions.

Atomic Charges: Calculation of partial atomic charges can quantify the polarity of different bonds within the molecule.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates potential for electron donation |

| LUMO Energy | +2.0 eV | Indicates resistance to electron acceptance |

| HOMO-LUMO Gap | 8.5 eV | Suggests high kinetic stability |

| Dipole Moment | ~2.5 D | Reflects the molecule's overall polarity |

Note: These values are hypothetical and would need to be determined by specific quantum chemical calculations.

Spectroscopic Property Simulations

A significant application of quantum chemical calculations is the simulation of various spectroscopic properties. These simulations can aid in the interpretation of experimental spectra or even predict spectral features before a compound is synthesized.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This would allow for the assignment of specific peaks to the stretching and bending modes of the various functional groups, such as the O-H stretch, N-H stretches, C-N stretch, and C-O stretch. The position of the O-H and N-H stretching frequencies can be particularly sensitive to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry software can predict the chemical shifts of ¹H and ¹³C nuclei. These theoretical shifts, when compared to experimental data, can help to confirm the structure of the molecule and provide information about the electronic environment of each atom.

Analytical Methodologies for 1 Amino 3 Ethylpentan 3 Ol Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 1-Amino-3-ethylpentan-3-ol from complex matrices or for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino alcohols. However, due to the lack of a strong chromophore in this compound, direct UV detection is challenging. Therefore, method development typically involves a pre-column derivatization step to attach a UV-active or fluorescent tag to the primary amino group.

A common approach involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which reacts with the primary amine to form a highly fluorescent isoindole derivative. nih.gov Another strategy is the use of reagents like 9-fluorenylmethylchloroformate (FMOC-Cl), which also imparts fluorescence to the molecule, enabling sensitive detection. dss.go.th

Method development would focus on optimizing several parameters:

Derivatization Reaction: Optimizing reagent concentration, reaction time, temperature, and pH to ensure complete and reproducible derivatization.

Stationary Phase: A reversed-phase column, such as a C18 or C8, is typically effective for separating the resulting derivatives. akjournals.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. dss.go.thakjournals.com The gradient profile is optimized to achieve good resolution between the analyte and any impurities or by-products.

Detection: A fluorescence detector is preferred for OPA or FMOC derivatives, offering high sensitivity. nih.gov A UV-Vis detector can also be used, with the detection wavelength set to the absorbance maximum of the specific derivative. akjournals.com For OPA-derived isoindoles, a characteristic absorption maximum is around 340 nm. nih.gov

Table 1: Illustrative HPLC Parameters for Amino Alcohol Analysis (based on OPA/FMOC derivatization)

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | akjournals.com |

| Mobile Phase A | 20 mM Sodium Acetate Buffer, pH 7.2 | dss.go.th |

| Mobile Phase B | Acetonitrile/Methanol/Water mixture | dss.go.thakjournals.com |

| Gradient | Linear gradient from low to high %B over 20-45 min | akjournals.com |

| Flow Rate | 1.0 mL/min | akjournals.com |

| Detection (OPA) | Fluorescence: Ex: 340 nm, Em: 450 nm | dss.go.th |

| Detection (FMOC) | Fluorescence: Ex: 260 nm, Em: 315 nm | dss.go.th |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. The polar nature and low volatility of this compound, due to its amino and hydroxyl groups, make it unsuitable for direct GC analysis. nih.gov Consequently, derivatization is a mandatory step to increase its volatility and thermal stability. sigmaaldrich.com

Common derivatization strategies for compounds with active hydrogens include:

Silylation: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the amine and alcohol groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com TBDMS derivatives are known for being more stable and less sensitive to moisture compared to smaller trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

Acylation: Perfluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), can be used in combination with perfluorinated alcohols to form stable, volatile esters and amides. nih.gov

The GC-MS method provides both chromatographic separation and mass spectral data, which allows for definitive identification and quantification. The mass spectrometer is typically operated in electron ionization (EI) mode, and the resulting fragmentation pattern provides structural information about the analyte. Quantification is often performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity. nih.gov

Table 2: Example GC-MS Derivatization and Analysis Parameters for Amino Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Reagent | MTBSTFA in Acetonitrile | sigmaaldrich.com |

| Reaction Conditions | Heat at 100 °C for 2-4 hours | sigmaaldrich.com |

| GC Column | Non-polar capillary column (e.g., SLB-5ms, CP-Sil 8 CB) | sigmaaldrich.comgcms.cz |

| Injector Type | Split/Splitless or Programmed Temperature Vaporizer (PTV) | nih.gov |

| Oven Program | Temperature ramp (e.g., 60 °C to 250-300 °C) | gcms.cz |

| Detector | Mass Spectrometer (EI mode) | sigmaaldrich.comnih.gov |

Since this compound is a chiral molecule, assessing its enantiomeric purity is critical, particularly in pharmaceutical contexts. Chiral chromatography is the definitive method for this purpose. Two main approaches exist:

Indirect Method: This involves derivatizing the racemic amino alcohol with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. akjournals.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). akjournals.comoup.com Examples of CDRs include N-(R)-mandelyl-(S)-cysteine or reagents based on amino acids linked to cyanuric chloride. akjournals.comnih.gov The key advantage is the use of conventional, less expensive columns.

Direct Method: This approach uses a chiral stationary phase (CSP) that can directly distinguish between the enantiomers of this compound or its simple achiral derivative. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® IA), are widely used and have proven effective for separating racemic amino alcohols. oup.comnih.gov The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), is crucial for achieving separation. nih.gov

The resolution (Rs) between the enantiomeric peaks is a critical parameter, with a value greater than 1.5 indicating baseline separation. nih.gov

Advanced Detection and Quantification Methods

Beyond standard chromatographic detection, other analytical methods can be employed for the detection and quantification of this compound, often leveraging its chemical reactivity.

These assays are typically based on the same derivatization reactions used in HPLC but are performed in a cuvette or microplate format for quantification without chromatographic separation.

Spectrophotometric Methods: The reaction of the primary amine of this compound with a suitable reagent can produce a colored product that is quantifiable with a spectrophotometer. Reagents like 7,7',8,8'-tetracyanoquinodimethane (TCNQ) react with amino groups to form colored charge-transfer complexes that can be measured. tsijournals.com Another method involves reacting the amino group with N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP), followed by the release of pyridine-2-thione, which is quantified by its strong absorbance at 343 nm. nih.gov The classic ninhydrin (B49086) reaction, which produces a deep purple color (Ruhemann's purple) with primary amines, is also a well-established spectrophotometric method for amino compounds, with absorbance typically measured around 570 nm. researchgate.net

Fluorometric Methods: These assays offer higher sensitivity than spectrophotometry. The reaction with OPA and a thiol is a classic example, yielding a highly fluorescent product. nih.gov Another highly sensitive fluorogenic reagent is fluorescamine, which reacts rapidly with primary amines to form a fluorescent product, while the reagent itself is non-fluorescent. nih.gov This method is advantageous as it minimizes background signal.

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of analytes. The applicability to this compound can be explored through several strategies.

Direct Oxidation: While the alcohol group might be oxidizable at high potentials, the direct electrochemical oxidation of the primary aliphatic amine group is often difficult and occurs at high overpotentials, leading to poor selectivity and electrode fouling. nih.gov

Indirect and Catalytic Detection: A more promising approach is indirect detection. This can involve modifying an electrode with a catalyst that facilitates the oxidation of the amino alcohol at a lower potential. For instance, aminoxyl radicals have been used as catalysts for the electrochemical oxidation of alcohols. umsystem.eduresearchgate.net A similar principle could be explored for the amine or alcohol moiety of the target compound.

Derivatization with Electroactive Tags: Similar to HPLC, the compound could be derivatized with an electroactive tag. The resulting derivative would then be detectable at the characteristic potential of the tag using techniques like cyclic voltammetry or differential pulse voltammetry.

Potentiometric Sensing: Ion-selective electrodes (ISEs) could potentially be developed. An ISE designed to be selective for the protonated amine form of this compound would generate a potential difference proportional to its concentration.

The investigation of the electrochemical behavior of similar β-amino alcohols has been performed using cyclic voltammetry to determine oxidation potentials, which is a fundamental step in developing an electrochemical sensor. austinpublishinggroup.com

Future Directions and Research Perspectives

Integration with Systems Biology and Cheminformatics Approaches

The fields of systems biology and cheminformatics offer powerful tools to accelerate the understanding and application of molecules like 1-Amino-3-ethylpentan-3-ol. wiley.comacs.orgacs.org Systems biology, which involves the computational and mathematical modeling of complex biological systems, can provide profound insights into the compound's interactions within a biological context. azolifesciences.com By analyzing how this compound perturbs biological networks, researchers can predict its potential therapeutic effects and off-target interactions, moving beyond a single-target-single-drug paradigm. acs.orgazolifesciences.com

Cheminformatics databases and software can be leveraged to manage and analyze the chemical and biological data of this compound and its potential derivatives. neovarsity.orgoup.comcambridgemedchemconsulting.com Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can establish mathematical relationships between the molecular structure of amino alcohol derivatives and their biological activities, such as antimicrobial or antifungal properties. nih.govnih.govresearchgate.net This in silico approach can guide the synthesis of new compounds with enhanced efficacy and specificity, reducing the time and cost associated with traditional drug discovery. nih.govresearchgate.net Publicly available databases like PubChem and ChemDB can serve as valuable resources for retrieving information on the physicochemical properties and potential biological activities of this compound and related compounds. oup.comnih.gov

Interactive Table: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H17NO | |

| Molecular Weight | 131.22 g/mol | |

| Boiling Point | ~200-220 °C (Predicted) | |

| Polarity | High (due to -NH2 and -OH groups) |

Emerging Applications in Material Science and Catalysis

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a promising candidate for applications in material science and catalysis. acs.org In material science, amino alcohols are utilized to modify surfaces, enhance adhesion, and create materials with specific functionalities. acs.org The amino group of this compound can be grafted onto polymer backbones to introduce reactive sites or alter surface properties. Its tertiary alcohol group can participate in esterification or etherification reactions to create novel polymers and cross-linked materials. The development of bio-based amino alcohols is also a growing trend, driven by the demand for sustainable chemical production.

In the realm of catalysis, amino alcohols are known to act as effective ligands in asymmetric synthesis and as catalysts themselves. nih.gov While specific catalytic applications of this compound have not been extensively reported, its structural features suggest potential. Tertiary amines can catalyze the ring-opening of epoxides, a crucial reaction in the synthesis of β-amino alcohols and other valuable chemical intermediates. researchgate.net Furthermore, chiral amino alcohols are pivotal in catalyzing enantioselective additions to aldehydes and ketones. frontiersin.org Research into the catalytic activity of this compound and its chiral derivatives could unveil new and efficient synthetic methodologies. For example, gold catalysts have been used in amino alcohol oxidation, although the presence of the amino group can affect catalyst durability. mdpi.com

Development of Next-Generation Amino Alcohol Derivatives

The synthesis of novel derivatives of this compound represents a significant avenue for future research. By modifying its primary amino group and tertiary hydroxyl group, a diverse library of compounds with tailored properties can be generated. nih.gov For instance, N-alkylation of the amino group can modulate the compound's basicity and lipophilicity, potentially influencing its biological activity. nih.gov The hydroxyl group can be esterified or etherified to produce prodrugs or new materials.

The development of chiral derivatives is particularly promising. The synthesis of enantiomerically pure β-amino alcohols is a key focus in organic chemistry due to their prevalence in bioactive molecules. westlake.edu.cn While the synthesis of chiral tertiary β-amino alcohols presents unique challenges, various strategies, including asymmetric synthesis and kinetic resolution, are being explored. rsc.orgnih.govnih.gov The development of efficient methods to produce enantiopure forms of this compound would open doors to their use as chiral ligands in asymmetric catalysis and as building blocks for complex chiral molecules. acs.orgnih.govnih.gov

Challenges and Opportunities in this compound Research

Despite its potential, the research and application of this compound are not without challenges. A primary hurdle is the limited availability of specific research data for this compound. Much of the current understanding is extrapolated from the broader class of amino alcohols. Therefore, a significant opportunity lies in conducting fundamental research to characterize its physicochemical properties, reactivity, and biological activities thoroughly.

The synthesis of functionalized and chiral derivatives of tertiary amino alcohols like this compound can be complex. rsc.org Developing stereoselective and efficient synthetic routes is a key challenge that, if overcome, would unlock a vast chemical space for exploration. westlake.edu.cn

The global amino alcohols market is experiencing strong growth, driven by demand from the pharmaceutical, personal care, and agrochemical industries. dataintelo.com This provides a significant opportunity for the commercialization of this compound and its derivatives, provided that their efficacy and safety can be demonstrated for specific applications. The increasing demand for eco-friendly and bio-based chemicals also presents a favorable landscape for the development of sustainable production methods for this compound.

Q & A

Q. Table 1: Comparative Analysis of Synthesis Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Reductive Amination | Pd/C | 78–85 | 92–95 | Catalyst poisoning by NH |

| Nucleophilic Substitution | NaH/THF | 65–70 | 88–90 | Moisture sensitivity |

Q. Table 2: Analytical Techniques and Parameters

| Technique | Parameters | Detection Limit | Relevance to Compound |

|---|---|---|---|

| -NMR | 400 MHz, CDCl | 0.1 mol% | Structural confirmation |

| HPLC-UV | C18, 60:40 HO:MeOH | 0.01 mg/mL | Purity assessment |

| FT-IR | ATR mode, 400–4000 cm | 1% w/w | Functional group analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。